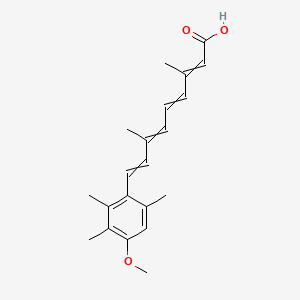

9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

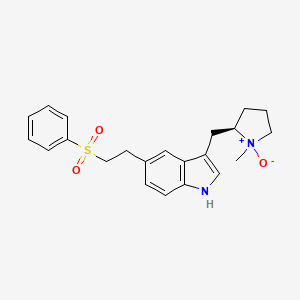

The compound “9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid” is also known as Motretinide . It is a retinoid, which is a class of chemical compounds that are vitamers of vitamin A or are chemically related to it .

Synthesis Analysis

The synthesis of Motretinide involves several steps . The process starts with the introduction of 5-(4-methoxy-2,3,6-trimethyl-phenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide into dimethylformamide. This mixture is then treated with sodium hydride and 3-formylcrotonic acid butyl ester. The resulting product is 9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen-1-oic acid butyl ester. This ester is then hydrolyzed to produce the final product .Molecular Structure Analysis

The molecular formula of Motretinide is C23H31NO2 . The structure includes a methoxy group attached to a phenyl ring, which is further attached to a nonatetraenoic acid moiety .Chemical Reactions Analysis

The synthesis of Motretinide involves several chemical reactions, including a Wittig reaction and an ester hydrolysis . The Wittig reaction is used to form the carbon-carbon double bond, and the ester hydrolysis is used to convert the butyl ester to the carboxylic acid .Physical And Chemical Properties Analysis

Motretinide has a molecular weight of 353.5 . It has a melting point of 179-180°C . More detailed physical and chemical properties might require further experimental analysis.Scientific Research Applications

It has been used in the quantitative analysis of plasma levels, particularly in the study of its analogues with antipsoriatic activity (Palmskog, 1980).

The compound showed prophylactic effects on the development of skin papillomas and carcinomas in mice, indicating its potential use in cancer prevention (Bollag, 1975).

It demonstrated inhibitory effects on the growth of a transplantable rat chondrosarcoma, suggesting its utility in tumor growth inhibition (Trown, Buck, & Hansen, 1976).

The compound's photoisomerization and its various cis isomers were studied, which is crucial for understanding its chemical behavior and potential applications (Englert, Weber, & Klaus, 1978).

Its fluorinated analogues were synthesized and evaluated for biological activity, specifically for their antipapilloma effects in mice (Chan, Specian, & Pawson, 1982).

It was explored for the treatment of severe forms of psoriasis, highlighting its therapeutic potential in dermatology (Gatti, Cardama, Gabrielli, & Cabrera, 1981).

The compound's therapeutic influence on chemically induced epithelial tumors was investigated, particularly its effects on tumor regression without inhibiting the growth of transplantable tumors (Bollag, 1975).

Its analogues were synthesized with modifications in the beta-cyclogeranylidene ring region, aiming at potential cancer treatment and prevention (Dawson, Hobbs, Chan, & Chao, 1981).

The compound's mode of action on chemically induced epithelial tumors was studied using autoradiographic and histopathologic methods, providing insights into its mechanisms of action (Frigg & Torhorst, 1977).

Its inhibitory effect on urinary bladder carcinogenesis in rats was examined, demonstrating its potential in cancer prevention (Murasaki, Miyata, Babaya, Arai, Fukushima, & Ito, 1980).

Mechanism of Action

Target of Action

The primary target of 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is believed to be the retinoic acid receptors . These receptors play a crucial role in the regulation of cell growth and differentiation .

Mode of Action

The compound interacts with its targets by binding to the retinoic acid receptors . This interaction is thought to interfere with the terminal differentiation of keratinocytes . Additionally, it is believed to enhance the binding of cyclic adenosine monophosphate (cAMP) to the regulatory RI subunit of cAMP-dependent protein kinases .

Biochemical Pathways

It is known that retinoic acid receptors, when activated, can regulate gene expression and influence numerous cellular processes, including cell growth and differentiation .

Pharmacokinetics

It is known that the compound is a major metabolite of etretinate , suggesting that it may share similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on cell growth and differentiation. By interacting with retinoic acid receptors, it can influence the growth cycle of skin cells . This can lead to a reduction in the thickening of the skin, plaque formation, and scaling seen in conditions like psoriasis .

properties

IUPAC Name |

9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860677 |

Source

|

| Record name | 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54757-46-9 |

Source

|

| Record name | 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54757-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What are the structural characteristics of Acitretin and how do they influence its existence in different forms?

A1: Acitretin is a synthetic retinoid, meaning it shares structural similarities with Vitamin A. Structurally, it possesses a polyene chain with a conjugated system of double bonds and a terminal carboxylic acid group. These features contribute to its ability to exist in different polymorphic forms. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.

Q2: What is the impact of Acitretin on human retinal pigment epithelial cells?

A2: Research indicates that Acitretin, along with all-trans-retinoic acid (tretinoin), can significantly influence the production of proteins involved in extracellular matrix remodeling by human retinal pigment epithelial cells. [] Specifically, both retinoids were found to increase the production of urokinase-type plasminogen activator, an enzyme that converts plasminogen to its active form, plasmin, which plays a crucial role in the breakdown of extracellular matrix components. [] This effect was observed within 24 hours of treatment and continued to increase over 72 hours. [] Notably, the retinoids did not appear to affect the production of tissue-type plasminogen activator or plasminogen activator inhibitor activity, suggesting a specific effect on the urokinase-type plasminogen activator pathway. []

Q3: Does Acitretin administration affect light sensitivity in humans?

A3: A study involving psoriasis patients treated with 75-100mg of Acitretin daily for three weeks found no evidence of increased light sensitivity. [] In fact, some patients even experienced a decrease in light sensitivity. [] This suggests that combining Acitretin treatment with phototherapy does not pose a contraindication due to potential photosensitivity risks. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)